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Technical Support Center: Ternary Complex
Analysis with SPR

This guide provides troubleshooting advice and answers to frequently asked questions
regarding the interpretation of complex Surface Plasmon Resonance (SPR) sensorgrams for
the study of ternary complex formation. It is intended for researchers, scientists, and drug
development professionals.

Frequently Asked Questions (FAQs)
Q1: What are the common experimental approaches for
studying ternary complex formation using SPR?

There are three primary methods to investigate the formation of a ternary complex (L+A+ B &
LAB), where L is the immobilized ligand, A is the primary analyte, and B is the secondary
analyte.

e Sequential Injection: Ligand (L) is immobilized on the sensor surface. Analyte A is injected
and its binding is measured. Following this, analyte B is injected (either alone or in a mixture
with A) to observe the formation of the ternary complex (LAB). This method is useful for
determining if the binding is ordered.
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o Co-injection: A mixture of analyte A and analyte B at fixed concentrations is injected over the
immobilized ligand (L). This approach is used to determine the overall affinity and kinetics of
the ternary complex formation in a single step.

e Pre-incubation (Equilibrium Analysis): The primary analyte (A) is pre-incubated with the
secondary analyte (B) before injection over the ligand (L). This method is particularly useful
when the interaction between A and B is strong, allowing the pre-formed AB complex to bind
to L.

Q2: My sensorgram shows an unexpected shape after
the second analyte injection. What could be the cause?

Interpreting complex sensorgrams requires careful consideration of several potential biological
and technical artifacts. An unusual response could indicate one of the following:

» Positive Cooperativity: The binding of the first analyte enhances the binding of the second,
resulting in a larger-than-expected signal.

» Negative Cooperativity: The binding of the first analyte hinders the binding of the second,
leading to a smaller signal or even dissociation.

o Conformational Change: The binding of the first analyte induces a structural change in the
ligand, which itself can cause a change in the SPR signal. The subsequent binding of the
second analyte will occur from this new baseline.

¢ Analyte-Induced Ligand Dissociation: The second analyte might cause the first analyte to
dissociate from the ligand, leading to a decrease in the signal.

¢ Non-Specific Binding (NSB): The secondary analyte may be binding to the sensor surface or
the ligand itself in a non-specific manner.

o Bulk Refractive Index Mismatch: Differences in the refractive index between the running
buffer and the analyte solutions can cause sharp spikes at the beginning and end of the
injection, which can be mistaken for binding events.
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Q3: How can | differentiate between true ternary
complex formation and experimental artifacts?

Distinguishing genuine interactions from artifacts is critical for accurate interpretation. A series
of control experiments is essential.
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Caption: A decision tree for troubleshooting common SPR artifacts.
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Experimental Protocols & Data

Protocol 1: Sequential Injection to Confirm Ordered
Binding

This protocol is designed to determine if the binding of analyte A is required for the binding of
analyte B.

Methodology:

o Immobilization: Immobilize the ligand (L) onto the sensor chip surface to a target density
(e.g., 500-1500 RU). Use a reference flow cell (e.g., a blank surface or one with an irrelevant
protein) to subtract non-specific binding and bulk effects.

e Analyte A Injection: Inject a concentration of analyte A (e.g., 5-10 times its KD) over the
surface to achieve a steady-state binding level (RA).

e Analyte B Injection: Immediately following the association of A, inject a concentration series
of analyte B (in a buffer that also contains analyte A at the same concentration as step 2)
over the surface.

« Control Experiment: As a critical control, inject the highest concentration of analyte B over a
surface that has only been exposed to running buffer (no analyte A).

o Regeneration: After each cycle, regenerate the sensor surface using appropriate conditions
(e.g., low pH glycine, high salt) to remove all bound analytes.

» Data Analysis: Subtract the reference cell data from the active cell data. A significant signal
increase upon injection of analyte B (in the presence of A) compared to the control (B alone)
confirms the formation of a ternary L-A-B complex.
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Interaction Analyte(s)
. ka (M-1s-1) kd (s-1) KD (nM)

Step Injected

L+A=LA Analyte A 1.5x105 2.0x10-3 13.3
Analyte B (with

LA+ B=LAB ) 3.0x 105 5.0x 10-4 1.7
Analyte B No significant

L+B=LB - ) )
(control) binding

This data is illustrative and will vary based on the specific molecules under investigation.

Protocol 2: Co-injection for Affinity Determination

This protocol is used when the order of binding is unknown or random, or to determine the
overall stability of the ternary complex.

Methodology:
o Immobilization: Immobilize the ligand (L) as described in Protocol 1.

o Analyte Preparation: Prepare a dilution series of analyte A. For each concentration of A,
create a sub-series of analyte B concentrations.

o Co-injection Series: Inject the prepared mixtures of A and B over the sensor surface. It is
crucial to maintain one analyte at a constant concentration while titrating the other.

» Regeneration: Regenerate the surface between each co-injection.

» Data Analysis: The resulting sensorgrams are more complex. They can be fitted to a ternary
complex binding model or, for affinity, the steady-state response levels (Req) can be plotted
against the concentration of the titrated analyte and fitted to a steady-state affinity model.
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Caption: Comparison of sequential and co-injection experimental workflows.

Q4: What does a "biphasic" dissociation curve imply for
my ternary complex?

A biphasic dissociation curve, characterized by a rapid initial decay followed by a much slower
decay phase, often suggests complex kinetics. In the context of ternary interactions, this could

mean:

* Heterogeneity in the complex: There might be two different populations of the complex with
different stability (e.g., different conformations of the LAB complex).

o "Trapping" effect: The secondary analyte (B) may significantly slow down the dissociation of
the primary analyte (A) from the ligand (L). The initial fast phase represents the dissociation
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of B from the LAB complex, while the slow phase represents the dissociation of A from the
remaining LA complex.

e Rebinding: If the analyte dissociates and rebinds to an adjacent site on the sensor chip
before it can diffuse away into the bulk solution, it can artificially slow down the observed
dissociation rate.

To investigate this, vary the flow rate during the dissociation phase. If the dissociation rate
increases with the flow rate, rebinding is a likely contributor.

Q5: How should I set up the concentrations for my
analytes?

Proper concentration ranges are key to obtaining high-quality, interpretable data.

. Analyte A Analyte B .
Experiment Type . . Rationale
Concentration Concentration

o ) To ensure saturation
Titration series from

) o 5-10x KD of LA of the LA complex
Sequential Injection ) ] 0.1x to 10x KD of LAB )
interaction ) ) before observing the
interaction o
binding of B.
o ) Fixed at a saturating To determine the KD
S Titration series around , ,
Co-injection concentration (e.g., of Ain the presence of
KD of LA
10x KD) B.
o ) To ensure the AB
o . Titration series around _
Equilibrium (Pre- Fixed at > KD of AB complex is pre-formed
) ) ) ) the expected KD of L- ) )
incubation) interaction (AB) in solution before

binding to L.

Note: KD values are often unknown at the start. Begin with broad concentration ranges (e.g., 1
nM to 10 uM) in initial scouting experiments to estimate the affinities.

 To cite this document: BenchChem. [Interpreting complex SPR sensorgrams for ternary
complex formation.]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1562187 7#interpreting-complex-spr-sensorgrams-
for-ternary-complex-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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